molecular formula C10H10F3NO2S B13010600 Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate CAS No. 261635-84-1

Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate

Cat. No.: B13010600
CAS No.: 261635-84-1
M. Wt: 265.25 g/mol
InChI Key: VXJXIQSTJJDVEV-UHFFFAOYSA-N
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Description

Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a trifluoromethyl group, a methylthio group, and an ethyl ester group attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloronicotinic acid.

    Substitution Reaction: The 6-chloronicotinic acid undergoes a substitution reaction with sodium methylthiolate to introduce the methylthio group.

    Trifluoromethylation: The intermediate product is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Esterification: Finally, the product is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding reduced products.

    Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced nicotinate derivatives.

    Substitution: Substituted nicotinates with different functional groups.

Scientific Research Applications

Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • Ethyl 6-(trifluoromethyl)nicotinate
  • Ethyl 6-(methylthio)nicotinate
  • Ethyl 2-(trifluoromethyl)nicotinate

Comparison: Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate is unique due to the presence of both trifluoromethyl and methylthio groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. The trifluoromethyl group enhances stability and lipophilicity, while the methylthio group provides additional sites for chemical modification and metabolic transformation.

Properties

CAS No.

261635-84-1

Molecular Formula

C10H10F3NO2S

Molecular Weight

265.25 g/mol

IUPAC Name

ethyl 6-methylsulfanyl-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H10F3NO2S/c1-3-16-9(15)6-4-5-7(17-2)14-8(6)10(11,12)13/h4-5H,3H2,1-2H3

InChI Key

VXJXIQSTJJDVEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)SC)C(F)(F)F

Origin of Product

United States

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